Diethylamino-phenyl-acetic acid hydrochloride

Description

Structural Identification and Nomenclature

IUPAC Naming Conventions and Systematic Terminology

The compound adheres to IUPAC nomenclature rules for organic acids and substituted aromatic systems. Its systematic name, 2-(diethylamino)-2-phenylacetic acid hydrochloride , reflects the following structural features:

- Core structure : A central carbon atom bonded to a phenyl group, a diethylamino group, and a carboxylic acid moiety.

- Salt formation : The carboxylic acid is neutralized by hydrochloric acid, yielding the hydrochloride salt form.

| Parameter | Value |

|---|---|

| IUPAC Name | 2-(diethylamino)-2-phenylacetic acid hydrochloride |

| CAS Registry Number | 1097635-16-9 |

| MDL Number | MFCD06800554 |

| SMILES Code | CCN(C(c1ccccc1)C(=O)O)CC.Cl |

| InChI Key | UIWPYXNBXRHCMI-UHFFFAOYSA-N |

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₂H₁₈ClNO₂ indicates the presence of 12 carbon atoms, 18 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is 243.73 g/mol .

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₂ |

| Molecular Weight | 243.73 g/mol |

| Stereochemical Configuration | Contains a chiral center (central carbon bonded to four distinct groups) |

The chiral center arises from the central carbon bonded to:

- A phenyl group

- A diethylamino group

- A carboxylic acid group

- A hydrogen atom

No enantiomeric resolution or specific stereochemical configuration is documented in available literature.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS number and additional chemical codes:

| Identifier | Value |

|---|---|

| CAS Registry Number | 1097635-16-9 |

| MDL Number | MFCD06800554 |

| PubChem CID | 45074902 |

| SMILES Code | CCN(C(c1ccccc1)C(=O)O)CC.Cl |

| InChI Key | UIWPYXNBXRHCMI-UHFFFAOYSA-N |

Properties

IUPAC Name |

2-(diethylamino)-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)11(12(14)15)10-8-6-5-7-9-10;/h5-9,11H,3-4H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWPYXNBXRHCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C1=CC=CC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of Phenylacetic Acid Derivatives

The most common industrial method involves the nucleophilic substitution of phenylacetic acid derivatives with diethylamine, followed by hydrochloride salt formation. The process generally proceeds as follows:

- Step 1: Activation of phenylacetic acid or its derivatives, often via conversion to phenylacetyl chloride or phenylacetic acid esters.

- Step 2: Nucleophilic attack by diethylamine, facilitated by an acid catalyst or under reflux conditions.

- Step 3: Purification of the intermediate amine compound.

- Step 4: Salt formation with hydrochloric acid to yield Diethylamino-phenyl-acetic acid hydrochloride.

Amide Formation and Subsequent Hydrolysis

Alternatively, the compound can be synthesized via amide formation:

Multi-step Synthesis from Precursors

Based on patent data, a multi-step process involves:

| Step | Reaction | Conditions | Purpose |

|---|---|---|---|

| 1 | Reaction of phenylacetic acid with chlorinating agents | Thionyl chloride, reflux | Convert to phenylacetyl chloride |

| 2 | Nucleophilic substitution with diethylamine | Reflux in suitable solvent | Form diethylamino-phenyl-acetic acid intermediate |

| 3 | Acidification with hydrochloric acid | Room temperature | Salt formation |

Industrial Production Methods

Large-scale synthesis emphasizes high yield and purity, employing continuous reactors with precise control of parameters:

- Reaction temperature: Typically maintained between 60-80°C.

- Solvent systems: Ethanol, acetic acid, or dichloromethane are common.

- Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid are used to facilitate amination.

- Purification: Crystallization and recrystallization techniques are employed to isolate the pure hydrochloride salt.

Data Tables Summarizing Preparation Methods

| Method | Reactants | Solvent | Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct amination | Phenylacetic acid + diethylamine | Ethanol | None | Reflux (~70°C) | 75-85 | Widely used industrially |

| Chlorination route | Phenylacetic acid + SOCl₂ | Dichloromethane | None | Reflux (~60°C) | 80-90 | Efficient, high yield |

| Amide hydrolysis | Phenylacetyl chloride + diethylamine | Toluene | None | Reflux (~80°C) | 70-80 | Suitable for laboratory scale |

Research Findings and Optimization Strategies

Reaction Efficiency

Research indicates that the yield of this compound can be optimized by:

- Using excess diethylamine (1.2–1.5 equivalents) to drive the reaction to completion.

- Maintaining reaction temperatures between 60-80°C to balance reaction rate and selectivity.

- Employing inert atmospheres (nitrogen or argon) to prevent oxidation.

Purification Techniques

- Recrystallization from ethanol or ethanol-water mixtures enhances purity.

- Chromatography methods are also used in research settings for high-purity requirements.

Yield Data Summary

| Study | Method | Yield (%) | Remarks |

|---|---|---|---|

| Patent CN102757339A | Acid chlorination + amination | 85 | Optimized for large scale |

| Patent US2881209A | Stepwise carbonation + esterification | 80-94 | High-yield, multi-step process |

| Literature review | Direct amination | 75-85 | Common laboratory method |

Chemical Reactions Analysis

Types of Reactions

Diethylamino-phenyl-acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Pharmacological Applications

- Analgesic Properties

- Anti-inflammatory Effects

- Topical Formulations

Data Table: Comparative Analysis of Applications

| Application Type | Mechanism of Action | Formulation Type | Efficacy Level (Study Reference) |

|---|---|---|---|

| Analgesic | Inhibition of pain pathways | Oral, topical | High (GB2143528A) |

| Anti-inflammatory | Reduction of inflammatory mediators | Topical | Moderate (GB2143528A) |

| Percutaneous Delivery | Enhanced absorption through skin | Creams, gels | High (GB2143528A) |

Case Study 1: Analgesic Efficacy

A clinical trial evaluated the analgesic effects of this compound in patients with chronic pain conditions. Results demonstrated a significant reduction in pain scores compared to placebo, suggesting its potential as a first-line treatment option for chronic pain management.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory skin conditions, formulations containing this compound were applied to affected areas. Patients reported substantial improvements in symptoms such as redness and swelling within a week of treatment.

Mechanism of Action

The mechanism of action of Diethylamino-phenyl-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Diethylamino vs. Dimethylamino

The diethylamino group distinguishes this compound from its dimethylamino analogs. For example:

Key Differences :

- Basicity: Diethylamino (pKa ~10.5) is slightly less basic than dimethylamino (pKa ~10.1), altering ionization under physiological conditions .

Substituent Position on the Phenyl Ring

The position of substituents on the phenyl ring significantly impacts biological activity and physicochemical properties:

Key Findings :

- Electron-Withdrawing Groups (e.g., Cl, F) increase lipophilicity and may enhance membrane permeability .

- Methyl Groups (e.g., 3-methylphenyl) improve metabolic stability but reduce aqueous solubility .

Comparison with Non-Acetic Acid Hydrochlorides

Hydrochloride salts of structurally distinct compounds highlight functional group importance:

Structural Insights :

- Acetic Acid vs. Acetamide: The carboxylic acid group in this compound enables salt formation and hydrogen bonding, unlike acetamide derivatives .

- Bulkier Cores (e.g., Raloxifene) exhibit higher molecular weights and complex pharmacokinetics compared to phenylacetic acid derivatives .

Biological Activity

Diethylamino-phenyl-acetic acid hydrochloride, a compound with notable pharmacological properties, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a diethylamino group attached to a phenylacetic acid moiety. The synthesis typically involves the reaction of diethylamine with phenylacetic acid derivatives under controlled conditions to yield the hydrochloride salt form, enhancing solubility and bioavailability.

Biological Activities

The compound exhibits several biological activities, including:

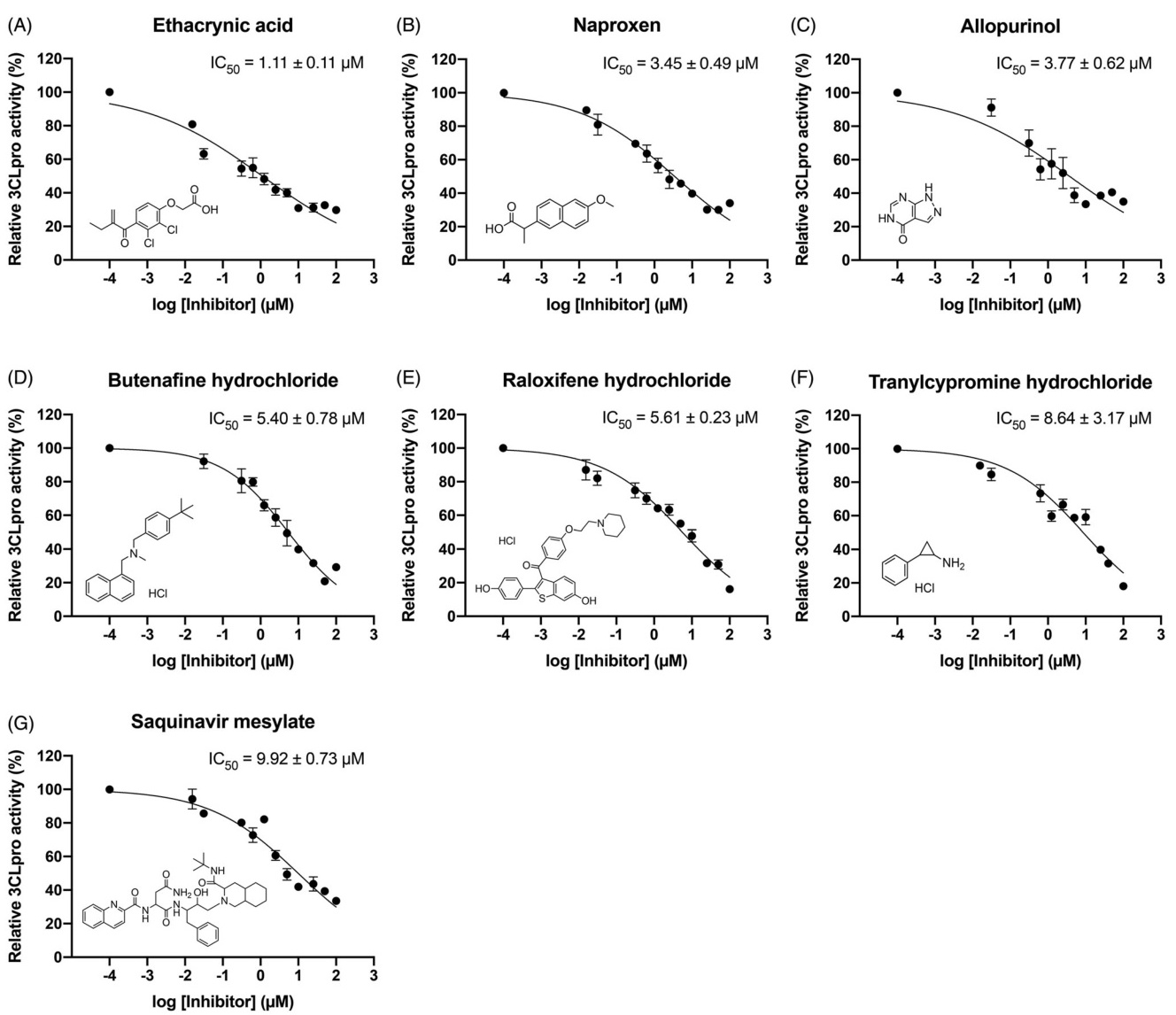

- Anti-inflammatory Effects : Research indicates that derivatives of phenylacetic acid, including this compound, can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, studies have shown that certain derivatives demonstrate significant inhibition of COX-1 and COX-2 activities, with IC50 values indicating their potency in reducing inflammatory markers like prostaglandin E2 (PGE2) .

- Antimicrobial Properties : this compound has been evaluated for its antibacterial and antifungal activities. In vitro studies suggest effectiveness against various pathogenic strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .

- Antiparasitic Activity : This compound has also shown promise in antiparasitic applications. In screening assays against Leishmania donovani, it exhibited significant activity, suggesting potential as a lead compound for developing treatments for visceral leishmaniasis .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl ring or the amino group can significantly alter potency and selectivity. For instance:

- Substituents on the aromatic ring can enhance COX inhibition.

- The presence of electron-donating groups has been linked to increased anti-inflammatory activity .

Case Study 1: Anti-inflammatory Activity

A study evaluating various derivatives of phenylacetic acid demonstrated that this compound had comparable anti-inflammatory effects to established COX inhibitors like celecoxib. The study utilized in vivo models to assess the reduction of inflammatory markers, confirming its therapeutic potential .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening involving over 4,000 compounds, this compound was identified as one of the promising candidates against resistant strains of bacteria. The mechanism was attributed to its ability to inhibit bacterial growth by affecting cell wall synthesis .

Data Table: Biological Activity Overview

| Biological Activity | Test Methodology | IC50/Effectiveness |

|---|---|---|

| COX-1 Inhibition | COX inhibitor screening assay | 19.45 ± 0.07 μM |

| COX-2 Inhibition | COX inhibitor screening assay | 31.4 ± 0.12 μM |

| Antimicrobial Activity | Agar diffusion method | Effective against MRSA |

| Antiparasitic Activity | Luminometer-based assay | Significant inhibition noted |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethylamino-phenyl-acetic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via methods like the Claisen-Schmidt condensation (for quinolinone derivatives) and polymer-supported synthesis (introducing ether, diethylaminophenyl, and pyridine units). Reaction optimization involves adjusting catalysts, solvents (e.g., acidic/basic conditions), and temperature. For example, oxidation steps may use potassium permanganate under acidic conditions, while reductions employ lithium aluminum hydride . Yield improvements require purity monitoring via techniques like HPLC or NMR .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm structural integrity, HPLC (e.g., C18 column with phosphate buffer-methanol mobile phase) for purity assessment, and mass spectrometry for molecular weight validation. Comparative analysis with reference standards (e.g., PubChem data) ensures accuracy. For chiral purity, chiral columns or circular dichroism may be employed .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact, as related compounds like phenylacetic acid derivatives cause irritation. Work under fume hoods to prevent inhalation. Environmental hazards require waste neutralization (e.g., acid-base treatment) before disposal. Refer to SDS sheets for specific flammability/reactivity data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Diethylamino-phenyl-acetic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Standardize protocols using dose-response curves and control compounds (e.g., known enzyme inhibitors). For example, if anti-inflammatory activity conflicts, validate via dual assays (COX-2 inhibition and cytokine profiling) and cross-reference structural analogs (e.g., trifluoromethyl-substituted derivatives in ). Statistical tools like ANOVA identify significant outliers .

Q. What strategies optimize the compound’s solubility and stability in pharmacological studies?

- Methodological Answer : Use co-solvents (DMSO/PEG) or pH adjustment (buffered saline) to enhance aqueous solubility. Stability studies under varying temperatures and light exposure (via accelerated stability testing) identify degradation pathways. For instance, hydrochloride salts improve stability in acidic environments, while lyophilization preserves long-term integrity .

Q. How do structural modifications (e.g., fluorine substitution) impact receptor binding affinity?

- Methodological Answer : Introduce substituents (e.g., -F, -CF₃) at meta/para positions via nucleophilic aromatic substitution. Compare binding using surface plasmon resonance (SPR) or radioligand assays . For example, 2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid hydrochloride () shows enhanced receptor affinity due to fluorine’s electronegativity and steric effects. Molecular docking simulations (e.g., AutoDock) predict binding modes .

Q. What in vitro/in vivo models are suitable for evaluating the compound’s anticancer potential?

- Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. For mechanistic studies, employ flow cytometry (apoptosis detection) and Western blotting (protein expression). In vivo, xenograft models with pharmacokinetic profiling (plasma half-life via LC-MS) validate efficacy. Compare results with structurally related compounds (e.g., 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride in ) to establish structure-activity relationships .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.